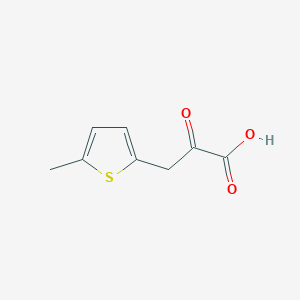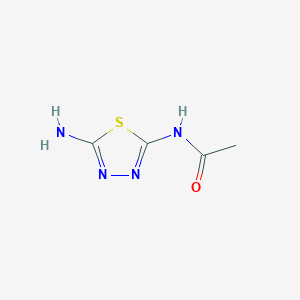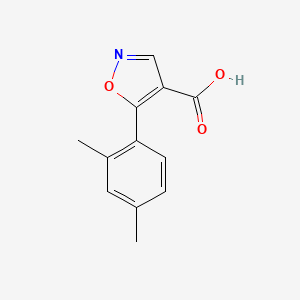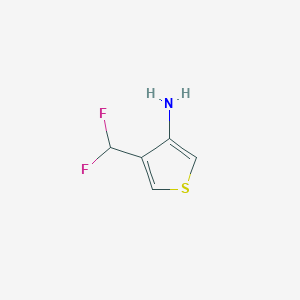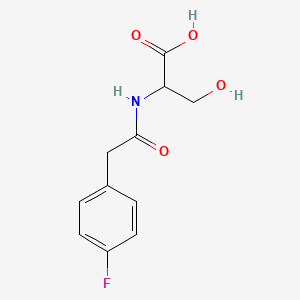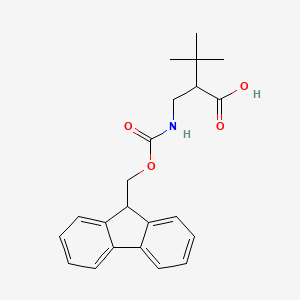
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid typically involves the protection of the amino group using the Fmoc group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).
Formation of the Amide Bond: The protected amino acid is then coupled with 3,3-dimethylbutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected using a base, allowing for the sequential addition of amino acids to form peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1H-indol-3-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
Uniqueness
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid is unique due to its specific structure, which includes a 3,3-dimethylbutanoic acid moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and drug development.
Eigenschaften
Molekularformel |
C22H25NO4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)19(20(24)25)12-23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
YXSUAENYZZNYIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)

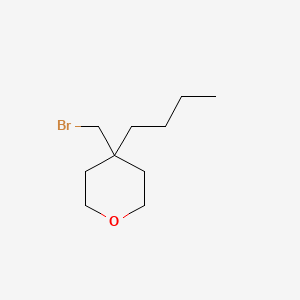
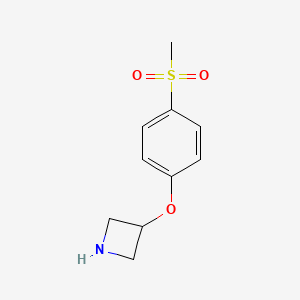
![tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate](/img/structure/B13523591.png)
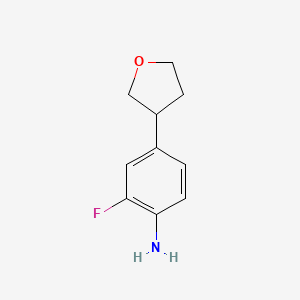
![4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid](/img/structure/B13523600.png)

